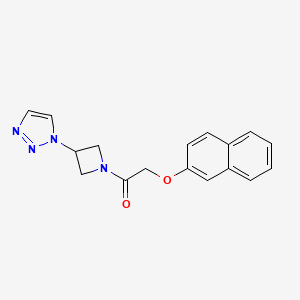

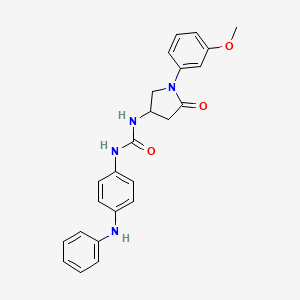

![molecular formula C18H16BrNO3S B2416837 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-2-溴-5-甲氧基苯甲酰胺 CAS No. 2034256-75-0](/img/structure/B2416837.png)

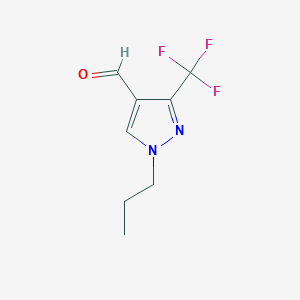

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-2-溴-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to be effective drugs in the current disease scenario, with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is influenced by the presence of appropriate terminal electron donor or acceptor groups on aromatic rings. This can enhance the asymmetric electron distribution in either or both ground and excited electron states leading to large molecular hyperpolarizabilities and good crystallizability .Chemical Reactions Analysis

The chemical reactions of benzo[b]thiophene derivatives involve coupling reactions and electrophilic cyclization reactions . These reactions are key to the synthesis of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary based on their specific structure and substitutions. For instance, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

Photochromic Systems

The compound has been used in the study of thermally irreversible photochromic systems . Specifically, it has been used in the study of reversible photocyclization of certain maleimide derivatives . The open-and closed-ring forms of a similar compound showed absorption bands at specific wavelengths in hexane .

PDE4 Inhibitors

The compound is a reactant involved in the synthesis of PDE4 inhibitors . PDE4 inhibitors have a wide range of applications in the treatment of inflammatory diseases like asthma, COPD, and psoriasis.

Oncolytic Adenovirus Modification

It’s also used in the chemoselective modification of oncolytic adenovirus . This could potentially enhance the effectiveness of cancer treatments.

Phosphorescent Sensor for Copper (II) Ion

The compound is used in the synthesis of a phosphorescent sensor for the quantification of copper (II) ion . This has applications in environmental monitoring and health sciences.

UV Promoted Phenanthridine Syntheses

It’s used in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds with potential applications in medicinal chemistry.

Preparation of CYP11B1 Inhibitors

The compound is used in the preparation of CYP11B1 inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases.

Suzuki-Miyaura Cross-Coupling Reactions

It’s involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used in organic synthesis to form carbon-carbon bonds.

Enhancement of Monoclonal Antibody Production

Derivatives of the compound have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This has significant implications for the production of therapeutic antibodies.

作用机制

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is not available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

安全和危害

未来方向

The future directions in the research of benzo[b]thiophene derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-23-11-6-7-15(19)13(8-11)18(22)20-9-16(21)14-10-24-17-5-3-2-4-12(14)17/h2-8,10,16,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIUOZUUYVJCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)